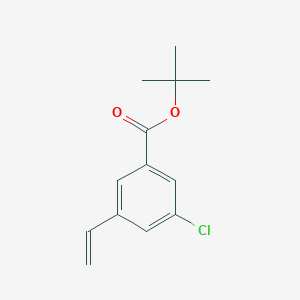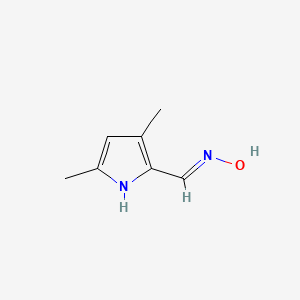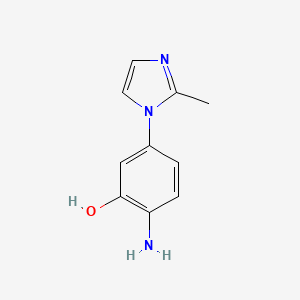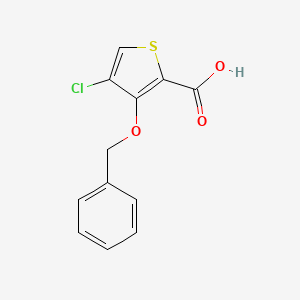
3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and medicinal chemistry. The presence of a benzyloxy group and a carboxylic acid group on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of the carboxylic acid group produces the corresponding alcohol.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzyloxy and carboxylic acid groups can interact with various biological molecules, influencing the compound’s overall activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-2-methylthiophene: Similar structure but with a methyl group instead of a carboxylic acid group.
4-Chlorothiophene-2-carboxylic acid: Lacks the benzyloxy group.
3-(Benzyloxy)thiophene: Lacks the chlorine and carboxylic acid groups.
Uniqueness
3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the benzyloxy and carboxylic acid groups provides versatility in synthetic chemistry, while the chlorine atom offers additional reactivity for substitution reactions.
Propiedades
Fórmula molecular |
C12H9ClO3S |
|---|---|
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
4-chloro-3-phenylmethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3S/c13-9-7-17-11(12(14)15)10(9)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |
Clave InChI |
UATDFSJRTYMOMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(SC=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


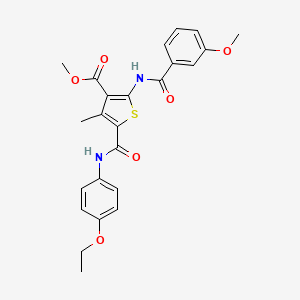
![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)


![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)


![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)


